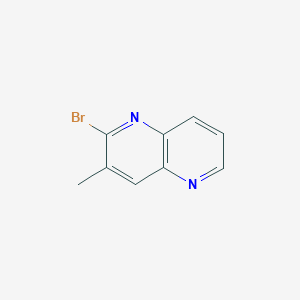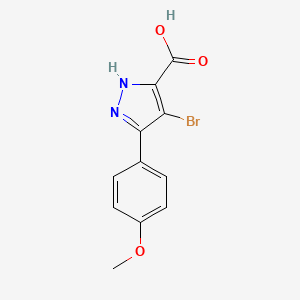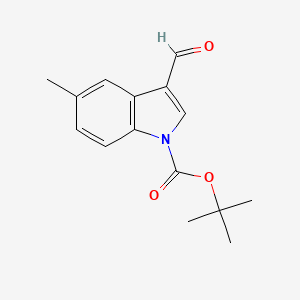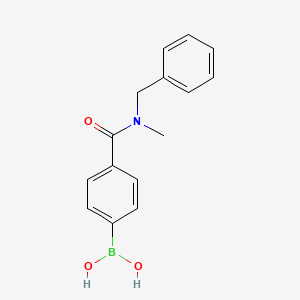
(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C15H16BNO3 . It is also known by other names such as “4-[(BENZYLOXY)CARBONYL]PHENYLBORONIC ACID” and "Acide {4-[(benzyloxy)carbonyl]phényl}boronique" .
Molecular Structure Analysis
The molecular structure of “(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” can be found in various chemical databases . The compound has an average mass of 285.103 Da and a monoisotopic mass of 285.117249 Da .Chemical Reactions Analysis
While specific chemical reactions involving “(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” are not available, boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura coupling , and their protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
“(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 511.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBAs) are crucial for saccharide recognition and have applications in aqueous dispersion of single-walled carbon nanotubes (SWNTs). These compounds enable the quenching of near-infrared fluorescence in response to saccharide binding, demonstrating the potential for biosensing applications. The structure of PBAs, including electron-withdrawing or -donating substituents, significantly affects SWNT photoluminescence quantum yield, revealing a clear link between molecular structure and optical properties. Saccharide recognition using SWNT is demonstrated, showcasing selectivity toward pentoses, which is crucial for developing sensitive biosensors (Mu et al., 2012).
Glycoprotein Enrichment Platforms
Boronic acid ligand-modified magnetic nanoparticles have been developed for glycoprotein enrichment, a critical need in biomedical sciences and biomarker research. This approach utilizes distillation-precipitation polymerization (DPP) and click chemistry to achieve high adsorption capacity and remarkable selectivity toward glycoproteins, demonstrating potential applications in drug delivery and biosensing (Zhang et al., 2014).
Catalysis in Organic Reactions
Boronic acids serve as catalysts in organic reactions, promoting the transformation of hydroxy functional groups into useful products under mild conditions. This catalytic activity enables both electrophilic and nucleophilic modes of activation, facilitating amide formation from amines, cycloadditions, and conjugate additions. Alcohols can be activated to form carbocation intermediates for selective Friedel-Crafts-type reactions, and diols and saccharides form tetrahedral adducts increasing their nucleophilicity towards electrophiles. Boronic acid catalysis (BAC) offers mild, selective reaction conditions with high atom economy, underscoring the versatile role of boronic acids in synthetic chemistry (Hall, 2019).
Environmental and Biological Sensors
A colorimetric method for detecting mercury ions (Hg2+) in aqueous solutions utilizes gold nanoparticles (Au NPs) and mercaptophenyl boronic acid (MPBA). This method leverages the aggregation of Au NPs induced by MPBA and the formation of MPBA-Hg2+-MPBA complexes for sensitive and selective Hg2+ ion detection, applicable in environmental monitoring and potentially in medical diagnostics (Kong et al., 2017).
Electrochemical Studies
The electrochemical oxidation of benzoic acid on boron-doped diamond electrodes has been explored, revealing the potential for wastewater treatment applications. High anodic potentials lead to the incineration of organic pollutants like benzoic acid, showcasing the electrodes' resistance to fouling and their efficiency in decomposing complex organic compounds (Montilla et al., 2002).
Safety And Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing (P304+P340) .
properties
IUPAC Name |
[4-[benzyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(10-8-13)16(19)20/h2-10,19-20H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRWGAHHEXCVJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657414 | |
| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874219-49-5 | |
| Record name | {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



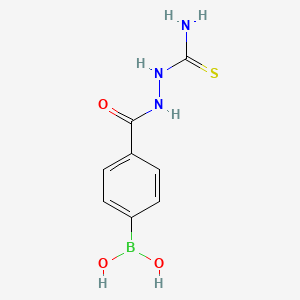
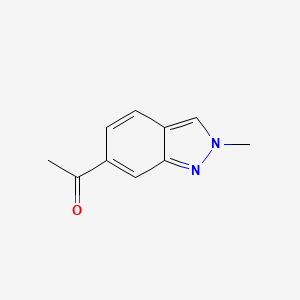
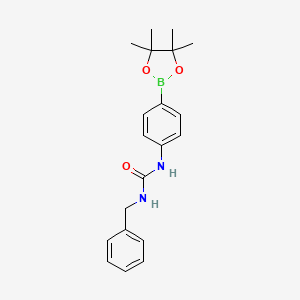
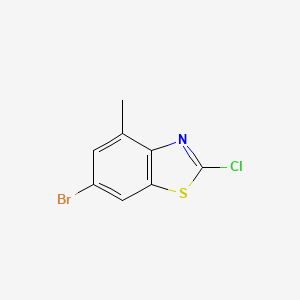
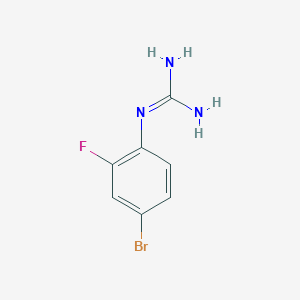
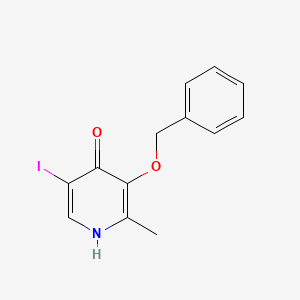
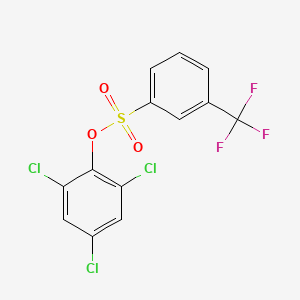
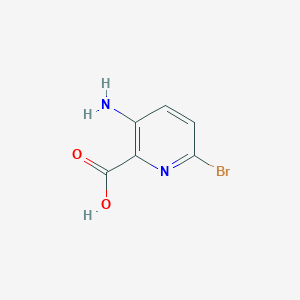
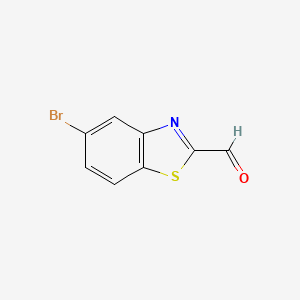
![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)
![2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1519840.png)
